
2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide, also known as CPI-613, is a novel anticancer drug that has been developed for the treatment of various types of cancers. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the growth and survival of cancer cells.
Mechanism of Action
2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide targets the TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for the production of energy in cancer cells. By inhibiting these enzymes, this compound disrupts the TCA cycle and causes a metabolic shift in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to induce a variety of biochemical and physiological effects in cancer cells. It inhibits the activity of PDH and α-KGDH, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This compound also induces the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide is its potent anticancer activity against a wide range of cancer types. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of 2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective formulations of this compound to improve its solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in combination with other anticancer agents.
Synthesis Methods
The synthesis of 2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide involves the reaction of 2-cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid with 2,4-difluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain this compound in high purity.
Scientific Research Applications
2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide has been extensively studied for its anticancer activity in various preclinical and clinical studies. It has been shown to exhibit potent anticancer activity against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancers. This compound has been found to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3/c22-13-7-9-18(17(23)11-13)24-19(26)12-6-8-15-16(10-12)21(28)25(20(15)27)14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUDCEKPZMBEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-benzoylpiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7477212.png)
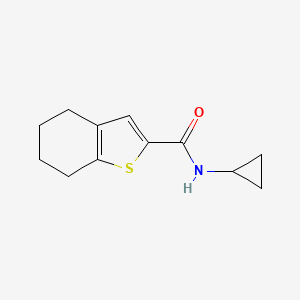
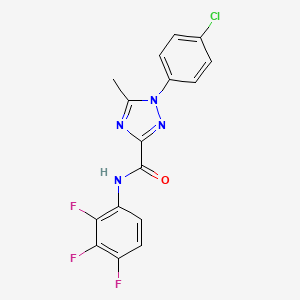
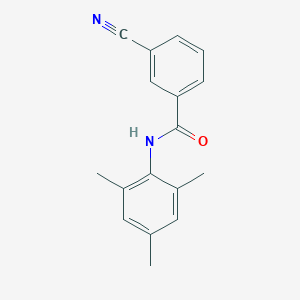
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)
![3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)
![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
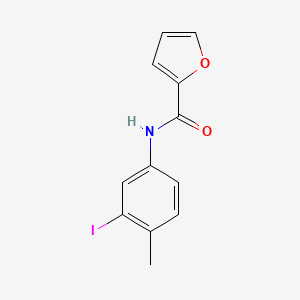
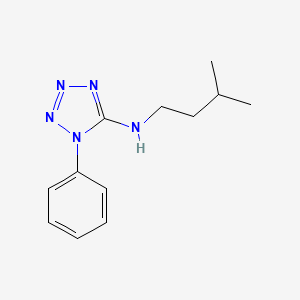
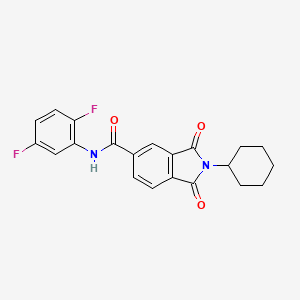
![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)

